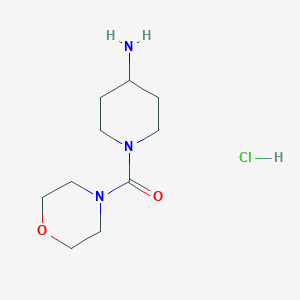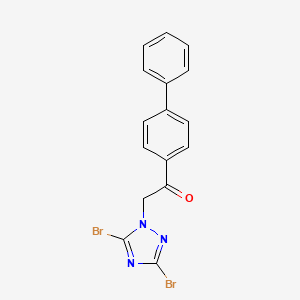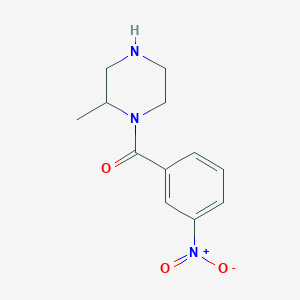amine hydrochloride CAS No. 1240567-41-2](/img/structure/B6416162.png)
[(2,5-Dimethoxyphenyl)methyl](propyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethoxyphenyl)methylamine hydrochloride, commonly known as DOM or STP, is a chemical compound that belongs to the class of phenethylamine derivatives. It was first synthesized in the 1960s by the American chemist Alexander Shulgin and was popularized as a hallucinogenic drug in the counterculture movement of the 1960s. The molecular formula of this compound is C12H20ClNO2 .
Synthesis Analysis
The synthesis of(2,5-Dimethoxyphenyl)methylamine hydrochloride involves the substitution of the methyl group with small alkyl groups, such as ethyl (2,5-dimethoxy-4-ethylamphetamine, DOET) and propyl (2,5-dimethoxy-4-propylamphetamine, DOPR). This produces compounds with DOM-like effects of equal or even greater potency than the DOM itself . Molecular Structure Analysis
The molecular structure of(2,5-Dimethoxyphenyl)methylamine hydrochloride can be analyzed using various spectroscopic techniques. For instance, the hydrogens attached to an amine show up at 0.5-5.0 ppm in the 1H NMR spectrum. The location is dependent on the amount of hydrogen bonding and the sample’s concentration . Chemical Reactions Analysis
Amines, including(2,5-Dimethoxyphenyl)methylamine hydrochloride, can undergo various reactions. For instance, they can react with acid chlorides to form amides . Additionally, amines can undergo Hofmann elimination to form alkenes . Physical And Chemical Properties Analysis
The physical and chemical properties of(2,5-Dimethoxyphenyl)methylamine hydrochloride can be determined using various analytical methods. For instance, gas chromatography or liquid chromatography combined with mass spectrometry can be used for a more specific qualitative and quantitative analysis .
Applications De Recherche Scientifique
Analytical Techniques and Substance Identification
- Test Purchase and Identification: A study conducted on 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) involved test purchasing and identification using various analytical techniques like NMR spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. This research provides insight into the identification and characterization of compounds structurally related to (2,5-Dimethoxyphenyl)methylamine hydrochloride (Power et al., 2015).
Neuropharmacology and Receptor Binding
- Neuropharmacology of Analogs: Research on the neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens in rats compared to their 2C analogs has been conducted. This study is relevant for understanding the effects of substances related to (2,5-Dimethoxyphenyl)methylamine hydrochloride on 5-HT2A receptors and behavior in animal models (Elmore et al., 2018).
Chemical Derivatization and Analysis
- Identification of Thermolabile Compounds: A study identified a new class of psychoactive compounds, 4-substituted 2-(4-X-2, 5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine (25X-NBOH, X = Cl, Br, or I), using gas chromatography-mass spectrometry and chemical derivatization. This research highlights methods for analyzing thermolabile compounds related to (2,5-Dimethoxyphenyl)methylamine hydrochloride (Lum et al., 2020).
Synthesis and Structure-Activity Relationships
- Synthesis of Novel Amines: The synthesis of novel (phenylalkyl)amines for investigating structure–activity relationships, particularly 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines, provides insights into the structural requirements and functional activities of compounds related to (2,5-Dimethoxyphenyl)methylamine hydrochloride (Trachsel, 2003).
Catalysis and Synthetic Applications
- Development of Chiral Palladacycle: The synthesis of a novel amine ligand, 1-(2,5-dichlorophenyl)-N,N-dimethylethanamine, from 1-(2,5-dichlorophenyl)ethanone, and its application in catalysis, demonstrates the utility of such compounds in asymmetric reactions (Yap et al., 2014).
Mass Spectrometry and Derivatization Techniques
- Novel Derivatization Method: A study on a novel derivatization method for the analysis of primary amines by MALDI mass spectrometry using Tris(2,6-dimethoxyphenyl) methyl carbenium cation suggests potential applications in analyzing compounds related to (2,5-Dimethoxyphenyl)methylamine hydrochloride (Topolyan et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-4-7-13-9-10-8-11(14-2)5-6-12(10)15-3;/h5-6,8,13H,4,7,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQNXEYTGUEQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt; 95%](/img/structure/B6416084.png)

![[1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid](/img/structure/B6416093.png)


![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6416110.png)

![2-Ethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416114.png)
![3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6416118.png)
amine](/img/structure/B6416126.png)

![4-Bromo-2-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416155.png)
amine hydrochloride](/img/structure/B6416161.png)